molecular formula C9H6ClN3O4 B8151169 (2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate

Cat. No.: B8151169
M. Wt: 255.61 g/mol
InChI Key: XOGGTBDUGNRRRS-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a carboxylic acid esterified with a pyrrolidinone moiety. It is primarily used in various chemical and pharmaceutical applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate typically involves the esterification of 5-Chloro-pyrazine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. One common method includes the reaction of 5-Chloro-pyrazine-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. The use of automated reactors and precise control of temperature and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-Chloro-pyrazine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine can yield an amine-substituted pyrazine derivative.

    Hydrolysis: The major products are 5-Chloro-pyrazine-2-carboxylic acid and 2,5-dioxo-pyrrolidin-1-yl.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine-substituted pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed, releasing active moieties that can exert biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-pyrazine-2-carboxylic acid: The parent compound without the ester linkage.

    2,5-Dioxo-pyrrolidin-1-yl esters: Other esters with different acyl groups.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate is unique due to its combined structural features of a chlorinated pyrazine ring and a pyrrolidinone ester. This combination imparts distinct reactivity and potential biological activities that are not observed in the individual components alone. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical modifications and applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-chloropyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c10-6-4-11-5(3-12-6)9(16)17-13-7(14)1-2-8(13)15/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGGTBDUGNRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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